6-Bromo-2,3-difluorobenzonitrile
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Overview
Description
6-Bromo-2,3-difluorobenzonitrile is an organic compound with the molecular formula C7H2BrF2N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Target of Action
This compound is a derivative of benzonitrile, and benzonitriles are known to interact with a variety of biological targets, depending on their specific substitutions
Mode of Action
Benzonitriles typically exert their effects by interacting with their targets in a manner that modulates the target’s function . The specific interactions and resulting changes caused by 6-Bromo-2,3-difluorobenzonitrile would depend on its specific targets, which are currently unknown.
Biochemical Pathways
As a derivative of benzonitrile, it may potentially affect a variety of biochemical pathways depending on its specific targets
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would be determined by the compound’s specific targets and mode of action .
Action Environment
Such factors could include pH, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
6-Bromo-2,3-difluorobenzonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression by binding to transcription factors, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. One notable mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, this compound can influence gene expression by binding to DNA or RNA, leading to changes in the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can be toxic, leading to adverse effects such as cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. These interactions can influence metabolic flux and alter the levels of metabolites within the cell. The compound’s effects on metabolic pathways are complex and can vary depending on the specific enzymes and cofactors involved .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. For example, this compound can be transported into cells via specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method involves the reaction of 2,3-difluorobenzonitrile with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
6-Bromo-2,3-difluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2,6-difluorobenzonitrile: Has a different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
6-Bromo-2,3-difluorobenzonitrile is unique due to its specific substitution pattern, which provides distinct reactivity and binding properties. This makes it valuable in various chemical syntheses and research applications.
Properties
IUPAC Name |
6-bromo-2,3-difluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZRRRZYESNUND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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